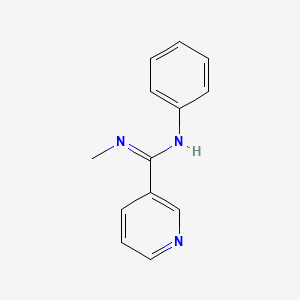

N'-methyl-N-phenyl-3-pyridinecarboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

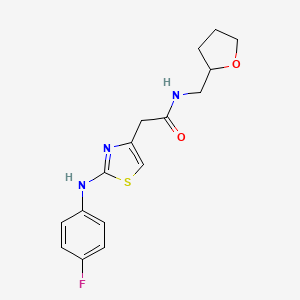

Molecular Structure Analysis

The molecular structure of “N’-methyl-N-phenyl-3-pyridinecarboximidamide” can be inferred from its name. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), attached to a carboximidamide group (a functional group consisting of a carbonyl group (C=O) flanked by an amine group (NH2) and an imine group (NH)). The ‘N-methyl’ and ‘N-phenyl’ parts of the name suggest that the nitrogen atom in the carboximidamide group is bonded to a methyl group (CH3) and a phenyl group (a six-membered carbon ring, C6H5), respectively .Scientific Research Applications

Medicinal Chemistry

“N’-methyl-N-phenyl-3-pyridinecarboximidamide” is a pyrrole derivative . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds .

Anticancer Research

Pyrrole derivatives have shown significant antiproliferative activities . For instance, N-methyl-substituted pyrazole carboxamide derivatives were found to have antiproliferative activities against the human cervical cancer cell line . This suggests that “N’-methyl-N-phenyl-3-pyridinecarboximidamide” could potentially be used in anticancer research.

Synthesis of Bioactive Heterocycles

“N’-methyl-N-phenyl-3-pyridinecarboximidamide” could be used in the synthesis of bioactive heterocycles . Pyrrole and its derivatives are known to possess a significant set of advantageous properties and can be found in many natural products .

Antipsychotic Research

Pyrrole ring systems are known to have many biological properties such as antipsychotic . Therefore, “N’-methyl-N-phenyl-3-pyridinecarboximidamide” could potentially be used in antipsychotic research.

Antibacterial and Antifungal Research

Pyrrole ring systems are also known for their antibacterial and antifungal properties . This suggests that “N’-methyl-N-phenyl-3-pyridinecarboximidamide” could potentially be used in antibacterial and antifungal research.

Antiprotozoal and Antimalarial Research

Pyrrole ring systems have shown antiprotozoal and antimalarial properties . Therefore, “N’-methyl-N-phenyl-3-pyridinecarboximidamide” could potentially be used in antiprotozoal and antimalarial research.

Mechanism of Action

Target of Action

The primary targets of N’-methyl-N-phenyl-3-pyridinecarboximidamide are Tyrosine-protein kinase ABL1 in humans and Tyrosine-protein kinase transforming protein Abl in the Abelson murine leukemia virus . These proteins play crucial roles in cell differentiation, division, adhesion, and stress response.

Mode of Action

It is known to interact with its targets, potentially influencing their function and resulting in changes at the cellular level .

Result of Action

Given its targets, it may influence cell differentiation, division, adhesion, and stress response .

properties

IUPAC Name |

N'-methyl-N-phenylpyridine-3-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3/c1-14-13(11-6-5-9-15-10-11)16-12-7-3-2-4-8-12/h2-10H,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFAUOPXIQMYFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(C1=CN=CC=C1)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2846390.png)

![(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2846392.png)

![6-chloro-N-[2-(3,5-dichlorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2846404.png)

![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2846406.png)

![4-[(Propylimino)methyl]benzenol](/img/structure/B2846408.png)